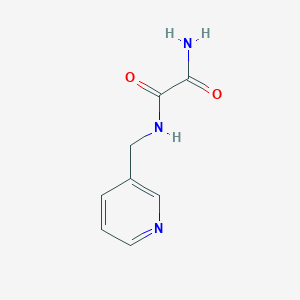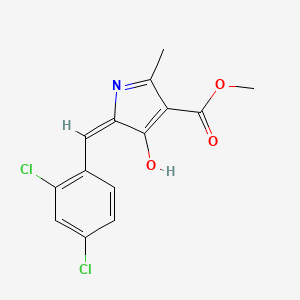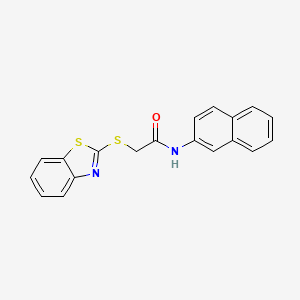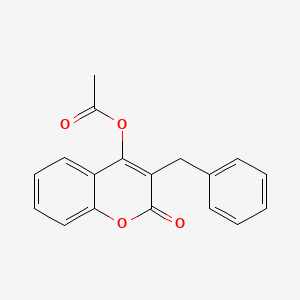![molecular formula C16H11NO4S3 B11646294 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11646294.png)
2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazolidinone is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Sulfonation: The final step involves the sulfonation of the phenyl group using benzenesulfonyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate involves its interaction with specific molecular targets. The thiazolidinone ring can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The benzenesulfonate moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Benzenesulfonates: Compounds with the benzenesulfonate group but different core structures.
Uniqueness
2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate is unique due to its combination of a thiazolidinone ring and a benzenesulfonate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C16H11NO4S3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C16H11NO4S3/c18-15-14(23-16(22)17-15)10-11-6-4-5-9-13(11)21-24(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18,22)/b14-10- |
InChI Key |
TUGVKJVFOHWGLV-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate](/img/structure/B11646211.png)
![Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11646218.png)
![Ethyl 4-[(3,4-dimethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11646220.png)


![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyloxolane-3-carboxylate](/img/structure/B11646243.png)

![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol](/img/structure/B11646254.png)

![4-tert-butyl-N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11646266.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide](/img/structure/B11646267.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646278.png)
![(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11646286.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646291.png)
